3-[(propan-2-yl)amino]propanoic acid
Beschreibung
3-[(Propan-2-yl)amino]propanoic acid is a β-amino acid derivative characterized by an isopropylamine group attached to the β-carbon of propanoic acid. This structural motif confers unique physicochemical properties, including variable solubility and hydrogen-bonding capacity, making it a versatile scaffold for drug discovery.
Eigenschaften
CAS-Nummer |
16217-35-9; 53940-83-3 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.175 |
IUPAC-Name |
3-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(2)7-4-3-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
AKSSCYRRVNHNDF-UHFFFAOYSA-N |
SMILES |
CC(C)NCCC(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(propan-2-yl)amino]propanoic acid typically involves the reaction of isopropylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include:
Step 1: Reaction of isopropylamine with acrylonitrile in the presence of a catalyst such as sodium or potassium hydroxide.
Step 2: Hydrolysis of the resulting nitrile to yield the desired amino acid.
Industrial Production Methods: In an industrial setting, the production of 3-[(propan-2-yl)amino]propanoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Propan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
3-[(Propan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize the amino acid structure.
Pathways Involved: Metabolic pathways such as the citric acid cycle and amino acid biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Key Compounds:
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compounds 2–37 in ): Activity: Effective against multidrug-resistant ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae), with MIC values ranging from 8–64 µg/mL . Mechanism: Disrupts amino acid metabolism pathways critical for bacterial and fungal homeostasis .
- Aminothiazole derivatives (e.g., compound 6d in ): Activity: Broad-spectrum action against S. aureus (MIC: 16 µg/mL) and influenza A virus (IC₅₀: 12 µM) . Structural Advantage: Thiazole rings enhance membrane penetration and target binding .
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
Key Compounds:
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (): Activity: Induce apoptosis in cancer cells via ROS modulation and mitochondrial disruption . Structural Feature: 4-Hydroxyphenyl groups confer antioxidant properties, reducing oxidative stress in normal cells .
- Thienyl-substituted derivatives (e.g., 3-(2-Thienyl)propanoic acid in ): Activity: Moderate cytotoxicity (e.g., 43% mortality in brine shrimp at 0.1 mg/mL) . Limitation: Lower specificity compared to hydroxyphenyl derivatives .
Table 2: Anticancer Activity Comparison
Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity:
Aromatic vs. Aliphatic Substitutions :
- Heterocyclic Additions: Thiazole rings (): Increase binding affinity to viral proteases and bacterial targets .
Table 3: Physicochemical Properties
| Compound | Molecular Weight | Solubility (LogP) | Key Substituent |
|---|---|---|---|
| 3-[(Propan-2-yl)amino]propanoic acid | ~145.2 | 1.2 (estimated) | Isopropylamine |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | ~195.2 | -0.5 | 4-Hydroxyphenyl |
| P3 (Furin inhibitor) | ~523.8 | 3.8 | Thiazol-2-yl, Br/Cl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
